4-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a useful research compound. Its molecular formula is C22H18N2O3 and its molecular weight is 358.397. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a compound of interest in medicinal chemistry due to its structural complexity and potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a dibenzoxazepine core, which is known for its diverse biological activities. The structural formula can be represented as follows:
This compound's unique features include:
- Dibenzo[b,f][1,4]oxazepin structure : Contributes to its interaction with various biological targets.
- Amide functional group : Enhances solubility and bioavailability.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies, highlighting its potential in various therapeutic areas.
Antimicrobial Activity
Recent research has indicated that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against Giardia lamblia, a protozoan parasite responsible for giardiasis. The compound was found to inhibit the growth of the parasite with an IC50 value of approximately 0.5 µM, showcasing its potential as an antigiardial agent .
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological effects. It acts as a selective antagonist at dopamine D2 receptors, which are critical in the treatment of psychiatric disorders such as schizophrenia. In vitro studies revealed that it has a higher affinity for D2 receptors compared to D3 receptors, suggesting a favorable selectivity profile .
The proposed mechanism of action involves the inhibition of neurotransmitter reuptake and modulation of receptor activity. The dibenzoxazepine structure allows it to interact effectively with neurotransmitter systems, particularly those involving dopamine and serotonin pathways.
Table 1: Summary of Biological Activities
Activity Type | Target Organism/Pathway | IC50/EC50 Value | Reference |
---|---|---|---|
Antigiardial | Giardia lamblia | 0.5 µM | |
Dopamine Receptor Antagonism | D2/D3 Receptors | - | |
Antimicrobial | Various Bacteria | - |
Detailed Research Findings
- Antigiardial Activity : In a controlled study, the compound was tested against Giardia lamblia. The results indicated that it effectively reduced parasite viability in a dose-dependent manner.
- Neuropharmacological Studies : A series of binding assays revealed that the compound selectively binds to D2 receptors with high affinity (Ki = 0.09 µM), while showing minimal binding to D3 receptors (Ki = 0.5 µM). This selectivity may reduce the side effects typically associated with non-selective antagonists.
- Structure-Activity Relationship (SAR) : Modifications to the benzamide moiety were explored to optimize potency. Substitutions at specific positions on the benzene ring were found to enhance activity significantly, indicating the importance of structural modifications in developing more potent derivatives .
特性
IUPAC Name |
4-methyl-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c1-14-7-9-15(10-8-14)21(25)23-16-11-12-19-17(13-16)22(26)24(2)18-5-3-4-6-20(18)27-19/h3-13H,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWLBUOJVCNMDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。